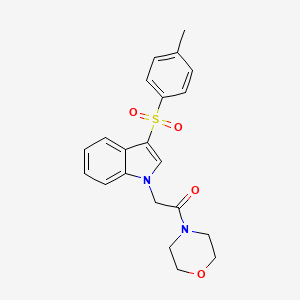

1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential in cancer therapy. It is a potent and selective inhibitor of the p53-MDM2 interaction, which plays a crucial role in the regulation of the tumor suppressor protein p53.

科学的研究の応用

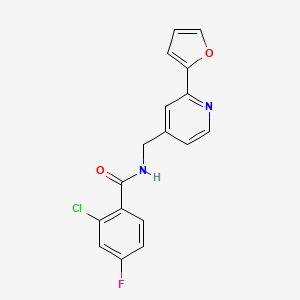

Molecular Docking and Antibacterial Activity

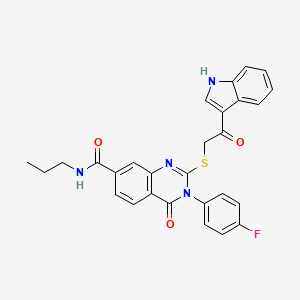

The compound 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, a derivative related to the chemical structure , demonstrated significant antibacterial activity. This series was synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one by cyclization and screened against Staphylococcus aureus and Escherichia coli. The molecular docking study indicated strong binding interaction with bacterial proteins, suggesting its potential as a bioactive compound (Khumar, Ezhilarasi, & Prabha, 2018).

Novel Synthetic Method for Indole Derivatives

A novel synthetic method for 3-hydroxy-3H-indole-3-ethanamines and -3H-indole-3-acetamides, having either a 4-morpholinyl or 1-pyrrolidinyl group at the 2-position, was discovered. This synthesis involves reacting the corresponding 1-hydroxyindoles with enamines in the presence of tosyl or mesyl chloride. This discovery adds to the versatile synthetic methods for indole derivatives, which are crucial in medicinal chemistry (Hayashi, Nakai, Yamada, & Somei, 2004).

Design and Synthesis of Thiophene Derivatives

1-(4-morpholinophenyl)ethanone was interacted with malononitrile or ethyl cyanoacetate to produce thiophene derivatives with significant anti-inflammatory activity. The study highlighted the potential of these compounds as anti-inflammatory agents, comparing their effectiveness with the standard drug indomethacin (Helal, Salem, Gouda, Ahmed, & El-Sherif, 2015).

Mannich Reaction in Synthesis

An efficient microwave-assisted synthetic route for Mannich bases from 4-hydroxyacetophenone and different secondary amines was developed, showcasing a regioselective substitution reaction. This environment-friendly methodology provides an alternative for synthesizing mono- and disubstituted Mannich bases of 4-hydroxyacetophenone, demonstrating the potential of microwave-assisted synthesis in organic chemistry (Aljohani et al., 2019).

作用機序

Target of Action

The primary target of 1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone, also known as 2-[3-(4-methylbenzenesulfonyl)-1H-indol-1-yl]-1-(morpholin-4-yl)ethan-1-one, is tubulin , a key protein in cell division . Tubulin polymerization plays a crucial role in the formation of the mitotic spindle during cell division .

Mode of Action

This compound acts as a tubulin polymerization inhibitor . It binds to the tubulin proteins, preventing them from polymerizing into microtubules . This disrupts the formation of the mitotic spindle, thereby inhibiting cell division .

Biochemical Pathways

The compound affects the cell cycle , specifically the G2/M phase . By inhibiting tubulin polymerization, it prevents the cell from progressing from the G2 phase to the M phase . This results in cell cycle arrest and ultimately leads to cell death .

Result of Action

The ultimate result of the compound’s action is cell death . By inhibiting cell division, the compound prevents the proliferation of cells. This is particularly useful in the context of cancer treatment, where uncontrolled cell division is a key characteristic of the disease .

特性

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-16-6-8-17(9-7-16)28(25,26)20-14-23(19-5-3-2-4-18(19)20)15-21(24)22-10-12-27-13-11-22/h2-9,14H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNXBPKNVLFHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475437.png)

![7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475442.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2475443.png)

![8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2475446.png)

![3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2475449.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2475452.png)